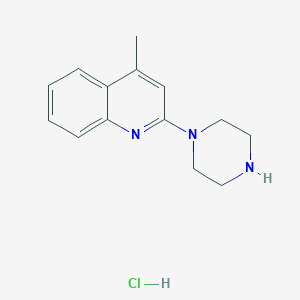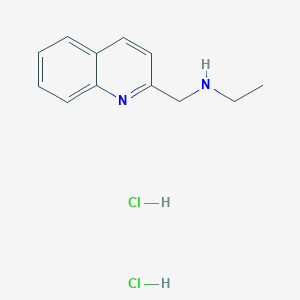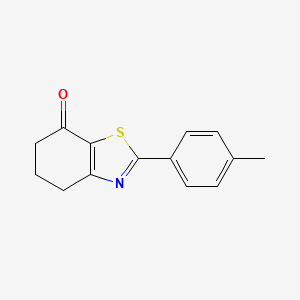
4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride
Overview
Description
“4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride” is a chemical compound with the molecular formula C14H17N3 . It is a derivative of quinoline, a class of compounds that have been shown to exhibit diverse pharmacological profiles .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline ring, which is a heterocyclic aromatic organic compound, attached to a methyl group and a piperazine ring . The InChI code for this compound is 1S/C14H17N3/c1-11-10-14(17-8-6-15-7-9-17)16-13-5-3-2-4-12(11)13/h2-5,10,15H,6-9H2,1H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 227.31 g/mol . The compound has a boiling point of 432°C and a flash point of 215°C .
Scientific Research Applications
Anti-Inflammatory Properties
4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride exhibits significant anti-inflammatory properties. It has been identified as a potent ligand for the human histamine H4 receptor (H4R), showing nanomolar affinities. This compound demonstrates effectiveness in vivo, particularly in rat models using the carrageenan-induced paw-edema model, highlighting its potential in anti-inflammatory medication development (Smits et al., 2008).
Diverse Pharmacological Profiles
This compound is part of a structural scaffold essential in medicinal chemistry, exhibiting diverse pharmacological profiles. It has been associated with a range of pharmacological effects, including antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer, and as sirtuin inhibitors, dopamine-3 ligands, acetylcholinesterase inhibitors, and serotonin antagonists. This versatility indicates its significant potential in various therapeutic areas (El-Azzouny et al., 2020).
Convenient Synthesis for Derivative Development
The compound plays a crucial role in the synthesis of quinolone derivatives. A series of quinolone derivatives have been developed using direct condensation methods involving this compound, demonstrating its utility in medicinal chemistry for creating various pharmacologically active derivatives (Fathalla & Pazdera, 2017).
Malaria Treatment Potential
This compound contributes to the synthesis of compounds with activity against malaria. Specifically, it has been used to create derivatives with in vivo activity in Plasmodium vinckei-infected mice, highlighting its potential in developing new antimalarial agents (Görlitzer et al., 2006).
Hypoxic-Cytotoxic Agent Development
This compound forms part of new 2-quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, which have been explored for their hypoxic-cytotoxic properties. Among its derivatives, a specific 7-chloro-3-(4-methylpiperazin-1-yl) derivative exhibited potent properties, indicating its use in developing hypoxic-cytotoxic agents (Ortega et al., 2000).
Antimicrobial Properties
Derivatives of this compound have been explored for their antimicrobial properties. Synthesized quinolone derivatives show significant antibacterial activity against various bacterial strains, demonstrating its potential in antimicrobial medication development (Patel et al., 2007).
Antiparasitic Activity
Compounds derived from this compound have shown promising antiparasitic activities. These derivatives, tested for their antiamoebic and antigiardial activities, exhibit potent lethal activities against Entamoeba histolytica and Giardia intestinalis, indicating potential use in antiparasitic drug development (Saadeh et al., 2009).
Corrosion Inhibition
Derivatives of this compound, specifically 8-Hydroxyquinoline-based piperazine, have been investigated as corrosion inhibiting additives for C35E steel in HCl electrolyte. These studies reveal significant improvements in anti-corrosion properties, indicating its application in industrial corrosion inhibition (El faydy et al., 2020).
Future Directions
The future directions for research on “4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride” and similar compounds could involve further exploration of their pharmacological properties and potential therapeutic applications . Additionally, more detailed studies on their synthesis, chemical reactions, and mechanisms of action could also be beneficial.
Mechanism of Action
Target of Action
Quinoline derivatives have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It is suggested that the active compounds may involve docking of receptor enoyl-acp reductase with the newly synthesized candidate ligands .
Biochemical Pathways
Quinoline derivatives have been known to affect various biochemical pathways, including those involved in antimicrobial activity .
Pharmacokinetics
The compound’s molecular weight (26377) suggests that it may have suitable pharmacokinetic properties .
Result of Action
Quinoline derivatives have been known to exhibit various biological activities, including antimicrobial and antitubercular effects .
properties
IUPAC Name |
4-methyl-2-piperazin-1-ylquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3.ClH/c1-11-10-14(17-8-6-15-7-9-17)16-13-5-3-2-4-12(11)13;/h2-5,10,15H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXLPXKEJXXJCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride](/img/structure/B1421833.png)




![2-chloro-N-[(dimethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B1421839.png)
![2-[Methyl(propyl)amino]acetic acid hydrochloride](/img/structure/B1421840.png)



![7-Methyl-1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazine-6-carbaldehyde](/img/structure/B1421848.png)